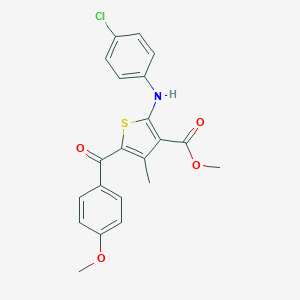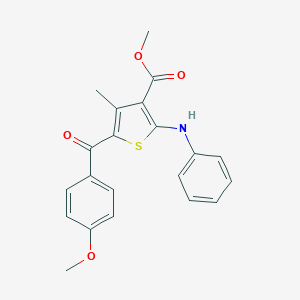![molecular formula C25H29N3O3 B281980 6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHS-R) that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases and disorders.
Wirkmechanismus
6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid acts as a selective agonist of the GHS-R, which is primarily expressed in the hypothalamus and pituitary gland. Activation of the GHS-R leads to the release of GH and IGF-1, which have a wide range of physiological effects in the body, including promoting growth and development, increasing muscle mass and bone density, and improving immune function.
Biochemical and Physiological Effects
6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has been shown to increase GH and IGF-1 levels in the body, leading to a variety of biochemical and physiological effects. These effects include increased muscle mass and strength, improved bone density, increased fat metabolism, and improved immune function. 6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has also been shown to improve cognitive function and sleep quality in elderly subjects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid in lab experiments is its ability to stimulate the release of GH and IGF-1 in a selective and dose-dependent manner. This allows researchers to study the effects of these hormones on various physiological processes in a controlled manner. However, one of the limitations of using 6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid in lab experiments is the potential for off-target effects, which may confound the results of the experiment.
Zukünftige Richtungen
There are several future directions for research on 6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid, including:
1. Further studies on the long-term effects of 6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid on various physiological processes, including muscle mass, bone density, and cognitive function.
2. Development of more selective and potent agonists of the GHS-R for use in therapeutic applications.
3. Exploration of the potential therapeutic applications of 6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid in the treatment of various diseases and disorders, including growth hormone deficiency, osteoporosis, and muscle wasting.
4. Investigation of the potential off-target effects of 6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid and other GHS-R agonists, and development of strategies to minimize these effects.
In conclusion, 6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a selective agonist of the GHS-R that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases and disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound, and to develop more selective and potent agonists of the GHS-R for use in therapeutic applications.
Synthesemethoden
6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method involves the solid-phase synthesis of the peptide using Fmoc chemistry, followed by cyclization of the peptide using a coupling reagent such as DIC or HATU.
Wissenschaftliche Forschungsanwendungen
6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders, including growth hormone deficiency, osteoporosis, obesity, and muscle wasting. It has also been shown to improve cognitive function and sleep quality in elderly subjects.
Eigenschaften
Molekularformel |
C25H29N3O3 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
6-[[4-[4-(3-methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C25H29N3O3/c1-18-5-4-6-21(17-18)28-15-13-27(14-16-28)20-11-9-19(10-12-20)26-24(29)22-7-2-3-8-23(22)25(30)31/h2-6,9-12,17,22-23H,7-8,13-16H2,1H3,(H,26,29)(H,30,31) |
InChI-Schlüssel |
HQXNNJIISHPTSI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)

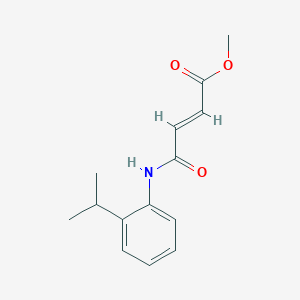


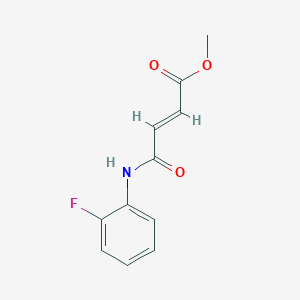
![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
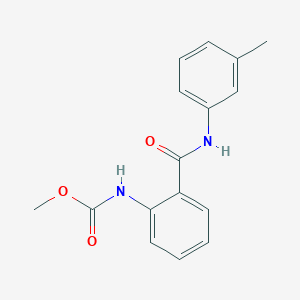
![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)

